molecular formula C19H23N3O2 B11445048 N-[(2,3-dimethoxyphenyl)methyl]-1-propan-2-ylbenzimidazol-5-amine

N-[(2,3-dimethoxyphenyl)methyl]-1-propan-2-ylbenzimidazol-5-amine

Cat. No.: B11445048
M. Wt: 325.4 g/mol
InChI Key: DYDVHLCNSMXGGH-UHFFFAOYSA-N
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Description

N-[(2,3-Dimethoxyphenyl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-Dimethoxyphenyl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Dimethoxyphenyl Group: The 2,3-dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,3-dimethoxybenzyl chloride and an appropriate catalyst.

    Attachment of the Propan-2-yl Group: The propan-2-yl group can be introduced through a nucleophilic substitution reaction using isopropylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-Dimethoxyphenyl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodiazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

N-[(2,3-Dimethoxyphenyl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,3-Dimethoxyphenyl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile

Uniqueness

N-[(2,3-Dimethoxyphenyl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine is unique due to its specific substitution pattern and the presence of both dimethoxyphenyl and propan-2-yl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-propan-2-ylbenzimidazol-5-amine

InChI

InChI=1S/C19H23N3O2/c1-13(2)22-12-21-16-10-15(8-9-17(16)22)20-11-14-6-5-7-18(23-3)19(14)24-4/h5-10,12-13,20H,11H2,1-4H3

InChI Key

DYDVHLCNSMXGGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C1C=CC(=C2)NCC3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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